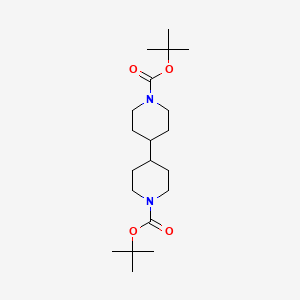

N-Boc-N'-Boc-4,4'-bipiperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

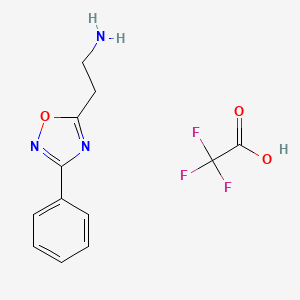

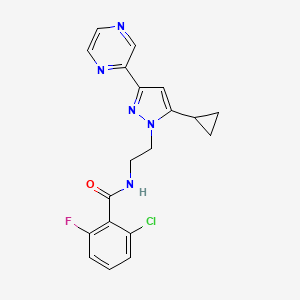

“N-Boc-N’-Boc-4,4’-bipiperidine” is a chemical compound with the molecular formula C20H36N2O4 . It is used in research and has been mentioned in various technical documents and peer-reviewed papers .

Synthesis Analysis

The synthesis of N-Boc compounds, such as N-Boc-4-hydroxypiperidine, involves several steps including the use of 4-piperidone hydrochloride hydrate, distilled water, liquid ammonia, toluene, anhydrous magnesium sulfate, methanol, sodium borohydride, dilute hydrochloric acid, dichloromethane, n-hexane, potassium carbonate, and di-tert-butyl dicarbonate .Molecular Structure Analysis

The molecular structure of “N-Boc-N’-Boc-4,4’-bipiperidine” is represented by the linear formula C20H36N2O4 . The exact mass of the molecule is 268.215078140 .Physical And Chemical Properties Analysis

“N-Boc-N’-Boc-4,4’-bipiperidine” has a boiling point of 362.655°C at 760 mmHg and a density of 1.029 g/cm3 . The compound is solid in form .科学的研究の応用

Synthesis and Pharmaceutical Applications

N-Boc 4-nitropiperidine : Prepared from N-Boc-piperidone, used for developing spirolactam piperidines and a spiropiperidine analogue of maraviroc's eastern part (Mullen, Miel, & Mckervey, 2010).

Biocatalytic Process for (S)-N-Boc-3-hydroxypiperidine : Developed for the synthesis of ibrutinib, an anticancer drug. Utilized a reductase from Saccharomyces cerevisiae for the asymmetric reduction of N-Boc-piperidin-3-one (Chen et al., 2017).

Synthesis of N-Boc-4-FORMYLPIPERINE : Reported as a useful synthetic intermediate, particularly in the pharmaceutical industry (Cain & Teleha, 2000).

Preparation of (S)-N-Boc-3-hydroxypiperidine : Used in the synthesis of ibrutinib, a lymphoma treatment drug. An efficient process catalyzed by recombinant ketoreductase was developed for this purpose (Ju et al., 2014).

Selective Benzylic Lithiation for NK1 Antagonist Synthesis : Utilized in the synthesis of potent NK1 ligands, demonstrating its importance in medicinal chemistry (Xiao et al., 2005).

Chemical Synthesis and Catalysis

Synthesis of Orthogonally Protected 3,7-Diazabicyclo [4.1.0] heptane : A versatile building block for synthesizing compounds with potential biological activity, starting from simple materials like pyridine and benzyl chloride (Schramm et al., 2009).

Investigation of the Enantioselective Deprotonation of Boc-piperidine : Explored experimentally and computationally, providing insights into asymmetric synthesis (Bailey et al., 2002).

N-Boc Protection of Amines : Utilized in the efficient N-Boc protection of amines, important in synthetic chemistry (Shirini, Khaligh, & Jolodar, 2013).

Continuous Flow Carboxylation : Applied in a large-scale carboxylation process using continuous flow chemistry, demonstrating its utility in industrial applications (Kestemont et al., 2021).

Mechanisms and Methods of Deprotection of N-Boc : Studied for understanding its influence in organic synthesis and reaction success (Huang Jian-qiang, 2009).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36N2O4/c1-19(2,3)25-17(23)21-11-7-15(8-12-21)16-9-13-22(14-10-16)18(24)26-20(4,5)6/h15-16H,7-14H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWYWFHCRIFTIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2CCN(CC2)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-N'-Boc-4,4'-bipiperidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}-N-cyclopentylbenzamide](/img/structure/B2454120.png)

![3-Aminopyrido[1,2-a]pyrimidin-4-one;dihydrobromide](/img/structure/B2454123.png)

![1-[4-[4-(6-Chloropyrazin-2-yl)oxypiperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2454129.png)

![5-[(2-fluorophenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2454134.png)

![2-(4-fluorophenyl)-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-methylpyrimidin-4(3H)-one](/img/structure/B2454138.png)

![N-(3,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2454142.png)